molecular formula C11H21ClN2O4S B6276440 tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride CAS No. 2763755-57-1

tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6276440
CAS No.: 2763755-57-1
M. Wt: 312.81 g/mol
InChI Key: RRDDAGOHHOWNQA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is a bicyclic compound featuring two azetidine rings connected via a sulfonyl (-SO₂-) bridge. The tert-butyl carbamate group at the 1-position of one azetidine ring and the hydrochloride salt enhance solubility and stability, making it a promising intermediate in medicinal chemistry.

Properties

CAS No.

2763755-57-1

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O4S.ClH/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

RRDDAGOHHOWNQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of azetidine-3-carboxylic acid derivatives. The tert-butyl group is introduced via a protecting group strategy, often using tert-butyl chloroformate. The sulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the azetidine rings or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl group and the azetidine rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deprotected azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine rings and sulfonyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

The compound is compared below with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups Similarity Score
tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride* C₁₁H₂₁N₃O₅S·HCl (inferred) ~350.8 (calculated) Not provided 95%† Two azetidine rings, sulfonyl, tert-butyl carbamate, hydrochloride N/A
tert-Butyl azetidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 200.28 53871-08-2 95% Azetidine, tert-butyl carbamate, hydrochloride 0.86
Methyl 2-(azetidin-3-yl)acetate hydrochloride C₆H₁₂ClNO₂ 169.18 1229705-59-2 Not specified Azetidine, methyl ester, hydrochloride 0.76
tert-Butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate C₁₂H₁₈N₄O₃ 278.3 EN300-374723 95% Azetidine, tert-butyl carbamate, triazole, acetyl Not specified

*Target compound; †Assumed based on purity trends in evidence.

Key Differences:
  • Hydrochloride Salt : Common in all listed compounds, improving aqueous solubility for biological testing .
  • Functional Diversity: The triazole-containing analog (C₁₂H₁₈N₄O₃) offers aromatic interactions, while the methyl ester derivative (C₆H₁₂ClNO₂) lacks steric bulk, favoring metabolic instability .

Physicochemical and Application Comparisons

Solubility and Stability :

  • The sulfonyl group in the target compound likely reduces lipophilicity (clogP ~1.2 estimated) compared to tert-butyl azetidine-3-carboxylate hydrochloride (clogP ~2.5), improving water solubility for in vitro assays .
  • The triazole-containing analog (C₁₂H₁₈N₄O₃) may exhibit higher metabolic stability due to its rigid aromatic group .

Synthetic Utility :

  • The tert-butyl carbamate group in the target compound and analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses .
  • Sulfonyl-linked azetidines are rare in the evidence, suggesting niche applications in covalent inhibitor design or sulfonamide-based therapeutics .

Biological Relevance: Azetidine carboxylates (e.g., C₈H₁₆ClNO₂) are frequently used as intermediates in kinase inhibitor synthesis, while sulfonyl derivatives may target serine proteases . The dihydroxypropyl-substituted azetidine () highlights structural flexibility for tuning solubility and target engagement .

Biological Activity

tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes an azetidine ring and a sulfonyl group, which are critical for its biological activity. The molecular formula is C12H20N2O4SC_{12}H_{20}N_2O_4S, and it features a tert-butyl group that enhances its lipophilicity and stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Azetidine Ring : Utilizing starting materials such as azetidine derivatives.
  • Sulfonylation : Introducing the sulfonyl group through reactions with sulfonyl chlorides.
  • Esterification : Converting the carboxylic acid to an ester using tert-butyl alcohol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-cancer and anti-inflammatory applications.

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range.
  • Mechanism of Action : It induces apoptosis through activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.87Apoptosis via caspase activation
MCF71.75Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models:

  • Breast Cancer Model : In a BALB/c nude mouse model, treatment with the compound resulted in reduced tumor growth and metastasis when compared to control groups.
  • Inflammation Model : In models of induced inflammation, administration of the compound significantly reduced swelling and pain responses.

The biological activity is primarily attributed to the following mechanisms:

  • Interaction with Cellular Targets : The sulfonamide moiety interacts with various cellular targets, enhancing its anticancer effects.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in tumor progression and inflammation.

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